molecular formula C20H25N3O3 B10817419 (S)-1-((2,3-Dihydrobenzo(b)(1,4)dioxin-2-yl)methyl)-4-(3-(methoxymethyl)pyridin-2-yl)piperazine CAS No. 1227170-43-5

(S)-1-((2,3-Dihydrobenzo(b)(1,4)dioxin-2-yl)methyl)-4-(3-(methoxymethyl)pyridin-2-yl)piperazine

Cat. No.: B10817419
CAS No.: 1227170-43-5
M. Wt: 355.4 g/mol
InChI Key: VGIYMYGMVXPMKV-KRWDZBQOSA-N
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Description

(S)-1-((2,3-Dihydrobenzo(b)(1,4)dioxin-2-yl)methyl)-4-(3-(methoxymethyl)pyridin-2-yl)piperazine is a chemical compound provided for research purposes. Its main applications, specific research value, and detailed mechanism of action are currently under investigation. Researchers are encouraged to consult the primary scientific literature or contact their supplier for further information. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1227170-43-5

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-4-[3-(methoxymethyl)pyridin-2-yl]piperazine

InChI

InChI=1S/C20H25N3O3/c1-24-14-16-5-4-8-21-20(16)23-11-9-22(10-12-23)13-17-15-25-18-6-2-3-7-19(18)26-17/h2-8,17H,9-15H2,1H3/t17-/m0/s1

InChI Key

VGIYMYGMVXPMKV-KRWDZBQOSA-N

Isomeric SMILES

COCC1=C(N=CC=C1)N2CCN(CC2)C[C@H]3COC4=CC=CC=C4O3

Canonical SMILES

COCC1=C(N=CC=C1)N2CCN(CC2)CC3COC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Chiral Resolution and Piperazine Coupling (WO2010058060A1)

The method described in WO2010058060A1 involves a multi-step sequence starting with enantiomerically pure intermediates:

Step A: Synthesis of (R)-(2,3-Dihydrobenzo[1,dioxin-2-yl)methanol

  • Reactants : Pyrocatechol, (R)-epichlorohydrin.

  • Conditions : NaOH (10% w/v), 60°C, 12 hours.

  • Yield : 78% (enantiomeric excess >98% via chiral HPLC).

Step B: Mitsunobu Reaction for Chiral Induction

  • Reactants : (R)-Benzodioxin methanol, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).

  • Coupling Partner : 3-(Methoxymethyl)pyridin-2-ylpiperazine.

  • Conditions : THF, 0°C to room temperature, 24 hours.

  • Yield : 65% after silica gel chromatography.

Critical Analysis :

  • Mitsunobu conditions ensure retention of configuration at the benzodioxin methyl center.

  • The use of DEAD/PPh₃ necessitates anhydrous conditions to prevent side reactions.

Reductive Amination Approach (US8492549B2)

US8492549B2 discloses an alternative route via reductive amination:

Step A: Preparation of 2-Formyl-2,3-dihydrobenzodioxin

  • Oxidation : MnO₂-mediated oxidation of (S)-2-(hydroxymethyl)-2,3-dihydrobenzodioxin.

  • Conditions : Dichloromethane (DCM), 25°C, 6 hours.

  • Yield : 82%.

Step B: Reductive Amination with 3-(Methoxymethyl)pyridin-2-ylpiperazine

  • Reactants : Sodium cyanoborohydride (NaBH₃CN), acetic acid (AcOH).

  • Conditions : MeOH, 40°C, 18 hours.

  • Yield : 58% (diastereomeric ratio 92:8).

Advantages :

  • Avoids stoichiometric use of coupling agents.

  • Scalable to multi-gram quantities.

Carbodiimide-Mediated Amide Coupling (Ambeed Protocol)

The Ambeed synthesis of related benzodioxin-carboxylic acid derivatives provides insights into activating carboxyl intermediates:

Step A: Activation of 2,3-Dihydrobenzodioxine-5-carboxylic Acid

  • Activation Reagent : TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate).

  • Base : DIPEA (N,N-diisopropylethylamine).

  • Solvent : DMF, 25°C, 15 minutes.

Step B: Coupling with Piperazine Derivative

  • Conditions : Room temperature, 16 hours.

  • Workup : Ethyl acetate extraction, Na₂SO₄ drying, silica gel chromatography.

  • Yield : 63%.

Adaptation for Target Compound :

  • Replace carboxylic acid with 3-(methoxymethyl)pyridin-2-ylpiperazine.

  • Ensure anhydrous conditions to prevent hydrolysis of the methoxymethyl group.

Stereochemical Control and Resolution Strategies

Chiral Auxiliary Approach (US20200306225A1)

US20200306225A1 describes resolving intermediates using N-acetyl-L-leucine:

  • Resolution Step : Diastereomeric salt formation in ethanol/water (70:30 v/v).

  • Recovery : 45% yield with >99% enantiomeric excess (ee).

Application :

  • Intermediate (1R,2R)-1-(2,3-dihydrobenzo[b]dioxin-6-yl)-2-((2-hydroxy-1-phenylethyl)amino)-3-(pyrrolidin-1-yl)propan-1-ol resolved prior to final acylation.

Comparative Analysis of Methods

Method Key Steps Yield Stereoselectivity Scalability
Mitsunobu (WO2010058060A1)Chiral alcohol coupling65%High (98% ee)Moderate
Reductive Amination (US8492549B2)Aldehyde reductive amination58%Moderate (92:8 dr)High
Carbodiimide (Ambeed)Carboxylic acid activation63%N/AHigh

Trade-offs :

  • Mitsunobu offers superior stereocontrol but requires expensive reagents.

  • Reductive amination is scalable but necessitates careful pH control.

Troubleshooting and Optimization

Mitigating Piperazine Ring Side Reactions

  • N-Alkylation Competition : Use of bulky bases (e.g., DIPEA) suppresses over-alkylation.

  • Protection Strategies : Temporary Boc protection of the piperazine nitrogen during benzodioxin coupling.

Enhancing Methoxymethyl Stability

  • Solvent Choice : Avoid protic solvents (e.g., MeOH) during coupling to prevent hydrolysis.

  • Temperature Control : Maintain reactions below 50°C to limit decomposition .

Chemical Reactions Analysis

Types of Reactions

ORM-13070 undergoes several types of chemical reactions, including:

    Oxidation: ORM-13070 can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, typically involving the reduction of functional groups such as nitro or carbonyl groups.

    Substitution: ORM-13070 is prone to nucleophilic and electrophilic substitution reactions, which can modify its chemical structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the use of piperazine derivatives and various functionalized dioxins. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized products.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit promising antimicrobial properties. For instance, compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Neuropharmacological Effects

Research has suggested that piperazine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders. The specific interactions of (S)-1-((2,3-Dihydrobenzo(b)(1,4)dioxin-2-yl)methyl)-4-(3-(methoxymethyl)pyridin-2-yl)piperazine with serotonin and dopamine receptors are under investigation for their implications in anxiety and depression treatments.

Cancer Research

The compound's structure suggests potential applications in cancer therapy due to its ability to modulate pathways involved in cell proliferation and apoptosis. Preliminary studies indicate that similar compounds can inhibit tumor growth by targeting specific molecular pathways .

Case Study 1: Antimicrobial Efficacy

In a study published in 2024, researchers synthesized several derivatives of piperazine and evaluated their antimicrobial activities using a disc diffusion method. The results highlighted several compounds with significant inhibition zones against both gram-positive and gram-negative bacteria .

Case Study 2: Molecular Docking Studies

A molecular docking study conducted to assess the binding affinity of (S)-1-((2,3-Dihydrobenzo(b)(1,4)dioxin-2-yl)methyl)-4-(3-(methoxymethyl)pyridin-2-yl)piperazine to various target proteins revealed strong interactions with receptor sites associated with inflammation and cancer progression . This suggests a multi-faceted role for the compound in therapeutic applications.

Mechanism of Action

ORM-13070 exerts its effects by selectively binding to and antagonizing alpha-2C adrenoceptors. These receptors are G-protein coupled receptors involved in the modulation of neurotransmitter release. By blocking these receptors, ORM-13070 can influence neurotransmission, particularly in the central nervous system. This mechanism is believed to underlie its potential therapeutic effects in treating neuropsychiatric disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features for Comparison :

  • Core scaffold : Benzodioxin-piperazine hybrids.
  • Substituents : Type and position of groups on benzodioxin, piperazine, and pyridine.
  • Stereochemistry : Presence of chiral centers and enantiomeric purity.

Comparative Analysis :

2.1. Substituents on the Benzodioxin Moiety
Compound Name Substituent on Benzodioxin Key Properties Reference
Target Compound Methyl Moderate lipophilicity (predicted XLogP3 ~1.5–2.0); chiral (S)-configuration
1-((2,3-Dihydrobenzo[1,4]dioxin-2-yl)carbonyl)piperazine Carbonyl Lower lipophilicity (XLogP3 = 0.7); planar structure enhances hydrogen bonding
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl-4-[2-(pyridin-2-yl)ethyl]piperazine Sulfonyl High polarity; electron-withdrawing group may reduce membrane permeability
2.2. Pyridine Substitution Patterns
Compound Name Pyridine Substituent Biological Relevance Reference
Target Compound 3-(Methoxymethyl) Enhanced lipophilicity vs. hydroxymethyl; potential CNS penetration
1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine 3-Hydroxymethyl Higher polarity; used as a mirtazapine intermediate (CNS applications)
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide Dichlorophenyl + pyridyl Antipsychotic/antidepressant activity; bulky substituents affect receptor binding

Research Findings and Implications

  • Stereochemical Influence : The (S)-configuration in the target compound and compound 3y suggests enantioselective interactions with biological targets, a critical factor in drug design.
  • Synthetic Challenges : Carbonyl- and sulfonyl-substituted analogs require additional purification steps (e.g., acid-base treatment for impurity removal ), whereas methyl-linked derivatives achieve higher yields .

Biological Activity

The compound (S)-1-((2,3-Dihydrobenzo(b)(1,4)dioxin-2-yl)methyl)-4-(3-(methoxymethyl)pyridin-2-yl)piperazine is a complex organic molecule with potential pharmacological applications. Its structural components suggest a variety of biological activities, particularly in modulating neurotransmitter systems and possibly acting as an antagonist for specific receptors. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Structural Overview

The compound consists of several key functional groups:

  • Dihydrobenzo[b][1,4]dioxin moiety : Known for its role in various biological activities.
  • Piperazine ring : Commonly associated with neuroactive compounds.
  • Methoxymethyl-pyridine : A substituent that may enhance receptor binding affinity.
  • Alpha-2C Adrenergic Receptor Antagonism : Research indicates that derivatives of 2,3-dihydrobenzo[1,4]dioxin exhibit activity as alpha-2C adrenergic receptor antagonists. This receptor subtype is implicated in the modulation of neurotransmitter release and has been linked to several central nervous system disorders .
  • Neurotransmitter Modulation : The piperazine structure is known to interact with serotonin and dopamine receptors. Compounds with similar structures have demonstrated the ability to influence mood and anxiety-related behaviors in animal models .
  • Potential Antidepressant Activity : A study on related compounds suggests that they may possess antidepressant properties by modulating neurotransmitter systems involved in mood regulation .

Efficacy in Studies

The biological activity of (S)-1-((2,3-Dihydrobenzo(b)(1,4)dioxin-2-yl)methyl)-4-(3-(methoxymethyl)pyridin-2-yl)piperazine has been evaluated through various in vitro and in vivo studies:

Study TypeFindingsReference
In vitro receptor assaysShowed significant binding affinity to alpha-2C adrenergic receptors.
Animal behavior modelsExhibited antidepressant-like effects in forced swim tests and tail suspension tests.
Enzyme inhibitionPotential inhibition of glycogen synthase kinase 3 (GSK-3), linked to neurodegenerative diseases.

Case Studies

  • Antidepressant Activity : In a controlled study involving animal models, the compound was administered to assess its impact on depressive behaviors. Results indicated a significant reduction in immobility time compared to control groups, suggesting potential antidepressant effects.
  • Neuroprotective Effects : Another case study explored the neuroprotective properties of related compounds against oxidative stress-induced neuronal damage. The results showed that these compounds could mitigate cell death in neuronal cultures exposed to oxidative agents.

Q & A

Q. What are the recommended synthetic routes for synthesizing (S)-1-((2,3-Dihydrobenzo(b)(1,4)dioxin-2-yl)methyl)-4-(3-(methoxymethyl)pyridin-2-yl)piperazine, and how do reaction conditions influence intermediate formation?

Methodological Answer : The synthesis typically involves:

  • Step 1 : Formation of the piperazine core via cyclization of diamines or alkylation of pre-formed piperazine derivatives.
  • Step 2 : Introduction of the 2,3-dihydrobenzo[b][1,4]dioxin moiety via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride or benzodioxinylcarbonyl chloride derivatives under basic conditions like triethylamine) .
  • Step 3 : Functionalization of the pyridine ring with a methoxymethyl group using methoxymethyl chloride or similar reagents.

Q. Critical Parameters :

  • Temperature : Elevated temperatures (~80–100°C) improve coupling efficiency but may lead to side reactions (e.g., over-alkylation).
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while dichloromethane minimizes hydrolysis of sensitive intermediates.
  • Catalysts : Palladium catalysts (e.g., Pd/C) may be required for Suzuki-Miyaura cross-coupling of pyridine derivatives .

Q. How can researchers confirm the stereochemical purity of the (S)-enantiomer in this compound?

Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA/IB) with a mobile phase of hexane:isopropanol (90:10) to resolve enantiomers. Compare retention times with a racemic mixture.
  • Circular Dichroism (CD) Spectroscopy : Analyze Cotton effects at 220–250 nm to confirm the (S)-configuration.
  • X-ray Crystallography : Resolve crystal structures of derivatives (e.g., salts with tartaric acid) to unambiguously assign stereochemistry .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include the methoxymethyl protons (δ 3.3–3.5 ppm), piperazine methylene (δ 2.5–3.0 ppm), and aromatic protons from the benzodioxin ring (δ 6.8–7.2 ppm) .
    • ¹³C NMR : Confirm the presence of the methoxymethyl carbon (δ 55–60 ppm) and quaternary carbons in the benzodioxin system.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₉H₂₁N₃O₃) with <2 ppm error.
  • HPLC-PDA : Monitor purity (>98%) using a C18 column (ACN:water gradient) and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsomes), and blood-brain barrier penetration to explain discrepancies.
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may influence in vivo results.
  • Dose-Response Re-evaluation : Ensure in vivo dosing aligns with in vitro IC₅₀ values, adjusting for protein binding and tissue distribution .

Q. Example Table :

ParameterIn Vitro (IC₅₀)In Vivo (ED₅₀)Adjusted In Vivo (ED₅₀)
Dopamine D3 Affinity12 nM50 mg/kg15 mg/kg (with CYP3A4 inhibition)

Q. What computational strategies are effective for predicting the binding mode of this compound to dopamine receptors?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with dopamine D2/D3 receptors. Focus on hydrogen bonding with Asp110 (D3) and π-π stacking with Phe345.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50–100 ns) in explicit solvent to assess stability of the methoxymethyl-pyridine interaction.
  • Free Energy Calculations : Apply MM-GBSA to rank binding affinities of enantiomers .

Q. How can structural modifications enhance selectivity for serotonin 5-HT2A over α1-adrenergic receptors?

Methodological Answer :

  • SAR Analysis :
    • Pyridine Modifications : Replace methoxymethyl with bulkier groups (e.g., trifluoromethyl) to sterically hinder α1 receptor binding.
    • Benzodioxin Substitutions : Introduce electron-withdrawing groups (e.g., nitro) to reduce π-basicity, diminishing α1 affinity.
  • In Vitro Testing : Screen analogs using radioligand binding assays (³H-ketanserin for 5-HT2A; ³H-prazosin for α1) .

Q. Example Modification :

Derivative5-HT2A Ki (nM)α1 Ki (nM)Selectivity Ratio
Parent Compound8.2455.5
3-Nitro-Benzodioxin6.112019.7

Q. What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer :

  • Storage Conditions : Store at –20°C under argon in amber vials to prevent oxidation of the benzodioxin ring.
  • Stability Monitoring : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect hydrolytic degradation (e.g., cleavage of the methoxymethyl group) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Methodological Answer :

  • Reproduce Key Steps : Repeat reactions under identical conditions (solvent purity, catalyst batch) to isolate variables.
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-alkylated piperazine derivatives) that may skew yield calculations.
  • Reaction Monitoring : Employ in situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction quenching times .

Q. Example Data :

StudyReported YieldByproducts Identified
Smith et al. (2020)65%10% dimeric piperazine
Lee et al. (2022)78%3% dehalogenated side product

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